N-(2-phenylethyl)pentanamide
Description
N-(2-Phenylethyl)pentanamide is an organic compound characterized by a pentanamide group (C₅H₁₁CONH₂) linked to a 2-phenylethylamine moiety (C₆H₅CH₂CH₂). It was first identified as a natural product isolated from the psychrotolerant bacterium Chryseobacterium polytrichastri . The compound was synthesized with a yield of 78% (0.325 g, 1.58 mmol) via standard amidation protocols, as confirmed by ¹³C NMR spectroscopy . Its structure includes a hydrophobic pentanoyl chain and an aromatic phenylethyl group, which may contribute to its volatility and ecological role in bacterial signaling or defense mechanisms .
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.3 g/mol |
IUPAC Name |
N-(2-phenylethyl)pentanamide |
InChI |
InChI=1S/C13H19NO/c1-2-3-9-13(15)14-11-10-12-7-5-4-6-8-12/h4-8H,2-3,9-11H2,1H3,(H,14,15) |
InChI Key |
RBPXCUDFQLFKPO-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NCCC1=CC=CC=C1 |
Canonical SMILES |
CCCCC(=O)NCCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Anthelmintic Therapeutics
N-(4-Methoxyphenyl)Pentanamide
This derivative replaces the phenylethyl group with a 4-methoxyphenyl ring. It exhibits potent anthelmintic activity against Toxocara canis comparable to albendazole but with significantly reduced cytotoxicity in human (SH-SY5Y) and monkey (Vero) cell lines . Pharmacokinetic studies reveal excellent drug-likeness, adhering to Lipinski’s rule of five and "BigPharma" filters (Ghose, Veber, Egan) .
Antitubercular Sulfonamide Derivatives
Compounds like N4-Valeroylsulfacetamide (C₁₃H₁₇N₃O₄S) and N4-Valeroylsulfanilamide (C₁₁H₁₆N₂O₃S) feature a pentanamide group attached to sulfonamide-substituted phenyl rings. These derivatives display antitubercular activity, with distinct physical properties such as high melting points (208–216°C) and characteristic FTIR peaks (e.g., SO₂NH at ~1150 cm⁻¹) .
| Compound | Melting Point (°C) | Key IR Peaks (cm⁻¹) |
|---|---|---|
| N4-Valeroylsulfacetamide | 216 | 1676 (CONH), 1152 (SO₂NH) |
| N4-Valeroylsulfanilamide | 208–209 | 1669 (CONH), 1151 (SO₂NH) |
In contrast, this compound lacks sulfonamide functionalization, limiting its applicability to bacterial secondary metabolism rather than targeted antimicrobial therapy.
Opioid Derivatives: Valerylfentanyl and Analogues
Valerylfentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]pentanamide) is a synthetic opioid analog of fentanyl. It shares the 2-phenylethyl group with this compound but incorporates a piperidinyl ring and an additional phenyl group, enhancing its µ-opioid receptor affinity. Valerylfentanyl is ~10,000 times more potent than morphine but poses high risks of respiratory depression and overdose .
Miscellaneous Structural Analogues
- N-(2-Phenylethyl)-2-propylpentanamide (C₁₆H₂₅NO): Features a branched 2-propylpentanoyl chain, increasing hydrophobicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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